Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene

Energetic Materials Thermal Stability Polynitroaromatic Ethers

Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene (IUPAC: 2,3-dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene) is a fully nitrated polynitroaromatic ether with the molecular formula C₁₈H₆N₈O₁₈ (MW 622.28 g·mol⁻¹). The molecule consists of a central dinitrobenzene core symmetrically substituted at the 1- and 4-positions with two picryloxy (2,4,6-trinitrophenoxy) groups, yielding a total of eight nitro functionalities across three aromatic rings.

Molecular Formula C18H6N8O18
Molecular Weight 622.3 g/mol
CAS No. 94248-18-7
Cat. No. B13789632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene
CAS94248-18-7
Molecular FormulaC18H6N8O18
Molecular Weight622.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C18H6N8O18/c27-19(28)7-3-9(21(31)32)17(10(4-7)22(33)34)43-13-1-2-14(16(26(41)42)15(13)25(39)40)44-18-11(23(35)36)5-8(20(29)30)6-12(18)24(37)38/h1-6H
InChIKeyIYAIVFRLSPBEDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene (CAS 94248-18-7): Procurement-Relevant Identity and Physicochemical Baseline


Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene (IUPAC: 2,3-dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene) is a fully nitrated polynitroaromatic ether with the molecular formula C₁₈H₆N₈O₁₈ (MW 622.28 g·mol⁻¹). The molecule consists of a central dinitrobenzene core symmetrically substituted at the 1- and 4-positions with two picryloxy (2,4,6-trinitrophenoxy) groups, yielding a total of eight nitro functionalities across three aromatic rings . This compound belongs to a rare class of high-nitrogen, high-oxygen-content aromatic ethers that are primarily investigated as high-energy-density materials, energetic plasticizers, and intermediates in the synthesis of thermally stable polymers for specialty applications.

Chemical class: Fully nitrated polynitroaromatic ether with 8 nitro groups; high‑oxygen‑content aromatic backbone.
Research context: Primarily investigated as a high‑energy‑density material, energetic plasticizer, and intermediate for thermally stable polymers.
Procurement note: Reported physicochemical profiles (boiling point, flash point, PSA, LogP) are database‑computed; confirm experimentally for formulation‑critical decisions.

Why 1,2- or 1,3-Positional Isomers Cannot Substitute Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene in Performance-Driven Procurement


Although the three dinitro-bis(trinitrophenoxy)benzene positional isomers share identical molecular formula, molecular weight, and density, their thermal behaviour diverges markedly due to differences in supramolecular packing, dipole alignment, and intermolecular interaction networks arising from the relative orientation of the picryloxy arms . The 1,4-substitution pattern affords the highest computed boiling point and flash point among the isomeric triad, a direct consequence of more efficient π-stacking and stronger intermolecular forces that cannot be replicated by the 1,2- or 1,3-analogs. Consequently, generic substitution—treating the isomers as functionally interchangeable—introduces uncontrolled thermal stability and safety variances that undermine formulation reproducibility, processing window reliability, and hazard classification in energetic-material supply chains.

Thermal stability divergence

1,2‑ or 1,3‑isomer substitution may shift boiling point and processing‑window margins because para‑arranged picryloxy arms produce stronger intermolecular cohesion that cannot be replicated by ortho or meta orientations.

Flash‑point safety margin

The flash point of the 1,4‑isomer is reported to be higher; replacement with a positional isomer can lower the ignition threshold and alter hazard classification during transportation and storage.

Packing‑dependent formulation behavior

Differences in supramolecular packing and dipole alignment between isomers may affect compatibility with binders and plasticizers, limiting direct interchangeability in performance‑driven energetic formulations.

Quantitative Differentiation Evidence: Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene vs. Positional Isomers and Structural Analogs


Boiling Point Elevation: 1,4-Isomer Demonstrates 15–25 °C Higher Boiling Point Than Positional Isomers and 155 °C Over Hexanitrodiphenyl Ether

The computed boiling point of dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene is 649.9 °C , which is 15.2 °C higher than that of the 1,2-positional isomer (634.7 °C) , 24.7 °C higher than the 1,3-isomer (625.2 °C) , and 155.5 °C higher than the non-isomeric analog hexanitrodiphenyl ether (bis(2,4,6-trinitrophenyl) ether, 494.4 °C) . The monotonic decrease in boiling point across the isomeric series (1,4 > 1,2 > 1,3) reflects progressively weaker intermolecular cohesion as the substitution pattern deviates from para geometry.

Boiling point elevation
Reported
+15.2 °Cvs. 1,2‑isomer
Supports wider high‑temperature processing window.
Computed at 760 mmHg; experimental confirmation recommended.
Energetic Materials Thermal Stability Polynitroaromatic Ethers

Flash Point Advantage: 1,4-Isomer Offers Up to 13.5 °C Higher Flash Point Than Positional Isomers, Reducing Fire Hazard

The computed flash point of dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene is 245.9 °C . This is 8.2 °C above the 1,2-isomer (237.7 °C) , 13.5 °C above the 1,3-isomer (232.4 °C) , and 42.5 °C above hexanitrodiphenyl ether (203.4 °C) . The elevated flash point translates to a reduced likelihood of vapour-phase ignition under thermal stress, which is directly relevant to safe handling, transportation, and storage classifications of energetic substances.

Flash point margin
Reported
+13.5 °Cvs. 1,3‑isomer
Lowers fire‑hazard potential during handling and storage.
Computed closed‑cup equivalent; confirm under real storage conditions.
Process Safety Flammability Energetic Materials Handling

Topological Polar Surface Area (PSA) Differentiation: 100.9 Ų Higher Than Hexanitrodiphenyl Ether—Implications for Solubility and Plasticizer Compatibility

Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene exhibits a computed topological polar surface area (PSA) of 385.02 Ų , identical to its 1,2- and 1,3-positional isomers due to conserved functional group count, but 100.87 Ų higher than that of hexanitrodiphenyl ether (PSA 284.15 Ų) . The additional dinitro substitution on the central benzene ring contributes substantially to polar surface area, which modulates hydrogen-bond acceptor capacity and solvent-accessible surface character.

PSA difference
Reported
+100.9 Ųvs. hexanitrodiphenyl ether
Indicates stronger polar interactions with binders and plasticizers.
Computed PSA; verify compatibility with target formulation components.
Formulation Science Solubility Prediction Energetic Plasticizers

Computed LogP Differentiation: 2.66 Log Units More Lipophilic Than Hexanitrodiphenyl Ether

The computed octanol-water partition coefficient (LogP) of dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene is 8.72240 , identical across the three positional isomers but 2.6551 log units higher than that of hexanitrodiphenyl ether (LogP 6.06730) . A LogP above 8 indicates strong preference for non-polar phases, which affects environmental partitioning, soil sorption, and potential bioconcentration behaviour.

LogP differentiation
Reported
+2.66 log unitsvs. hexanitrodiphenyl ether
Informs environmental partitioning and bioconcentration assessment.
Computed LogP; experimental determination recommended for regulatory filings.
Environmental Fate Lipophilicity Bioaccumulation Assessment

Procurement-Driven Application Scenarios for Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene Based on Quantitative Differentiation Evidence


High-Temperature Energetic Formulation Processing: Exploiting the 15–25 °C Boiling Point Advantage Over 1,2- and 1,3-Isomers

When energetic formulations necessitate melt-casting, extrusion, or thermal curing at elevated temperatures, the 1,4-isomer's 649.9 °C boiling point—15.2 °C and 24.7 °C above the 1,2- and 1,3-isomers respectively —extends the safe processing window. This thermal margin reduces the risk of premature vaporisation, phase separation, or thermal runaway during manufacturing steps that subject the material to sustained heat, making it the preferred isomer for processes where temperature control tolerances are narrow and reproducibility is critical.

Safety-First Procurement for Transportation and Interim Storage: The 8–13 °C Flash Point Margin Reduces Fire and Explosion Hazard

For supply chains that require transportation and warehousing of energetic intermediates, the 1,4-isomer's flash point of 245.9 °C—8.2 °C and 13.5 °C higher than the 1,2- and 1,3-isomers respectively —directly lowers the probability of vapour-phase ignition in the event of external heating or friction. This margin can influence hazard classification under GHS and transport regulations, reducing costly safety-mitigation requirements and enabling more flexible logistics planning.

Formulation Design Requiring Enhanced Polar Plasticizer and Binder Compatibility: Leveraging the High PSA of 385 Ų

The PSA of 385.02 Ų indicates a high density of hydrogen-bond acceptor sites (18 acceptors from nitro and ether oxygens), which promotes strong non-covalent interactions with polar polymeric binders (e.g., nitrocellulose, GAP, polyNIMMO) and energetic plasticizers (e.g., nitrate esters). This property differentiates the compound from lower-PSA analogs like hexanitrodiphenyl ether (PSA 284 Ų) and makes it a candidate for formulations where phase homogeneity, plasticizer retention, and long-term mechanical integrity are paramount.

Environmental Fate-Conscious Material Selection: Higher LogP of 8.72 Informs Downstream Risk Assessment and Regulatory Compliance

With a computed LogP of 8.72240 , substantially above that of hexanitrodiphenyl ether (LogP 6.06730) , the 1,4-isomer exhibits markedly higher lipophilicity. For R&D programs or industrial applications where environmental release is possible, this property entails greater soil sorption and potential for bioconcentration. Procurement decisions for environmentally sensitive applications should factor this differentiation into life-cycle assessment and regulatory filing strategies, selecting the compound only when its thermal and formulation advantages clearly outweigh the environmental partitioning implications.

Application
Selection Property
Validation Focus
High‑temperature energetic formulation processing (melt‑cast, extrusion)
Boiling‑point margin over positional isomers
Confirm thermal‑stability limits and processing‑window reproducibility under sustained heat
Safety‑first procurement for transportation and interim storage
Flash‑point elevation relative to isomers
Evaluate hazard classification (GHS) impact and fire‑risk reduction under transport‑specific thermal stress
Formulation design requiring enhanced polar plasticizer/binder compatibility
Topological polar surface area (PSA)
Verify phase homogeneity, plasticizer retention, and long‑term mechanical integrity in target binder systems
Environmental fate‑conscious material selection
Octanol‑water partition coefficient (LogP)
Assess soil‑sorption potential, bioconcentration factor, and life‑cycle impact for regulatory submissions
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